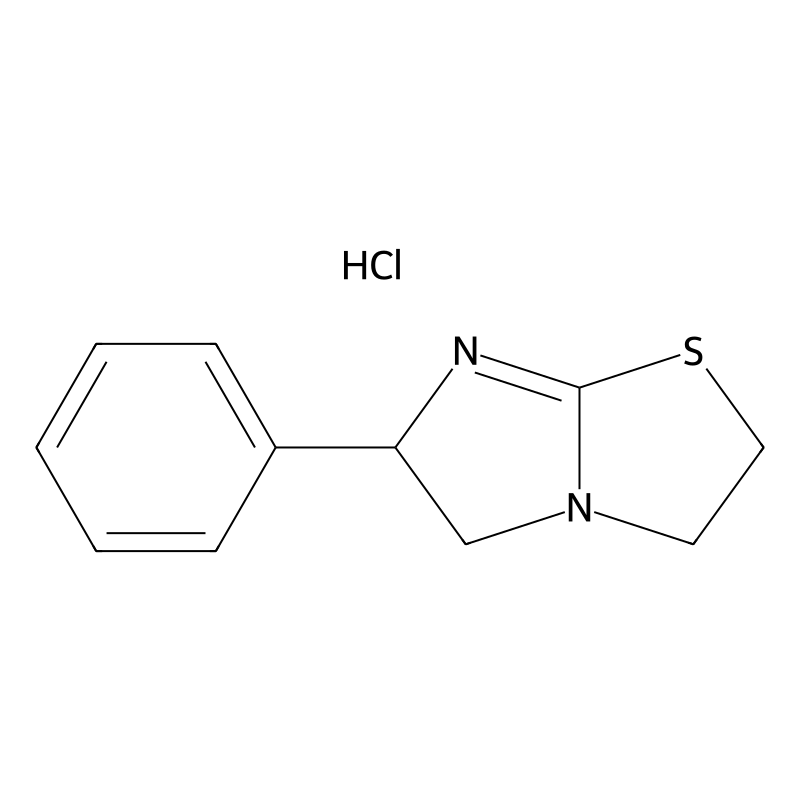

Tetramisole Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

tetramisole hydrochloride mode of action

Experimental Evidence & Protocols

Key historical experiments detail the paralyzing action of tetramisole. The following table summarizes a foundational experimental protocol and its findings.

| Experimental Parameter | Details from Literature |

|---|---|

| Preparation | Live Ascaris lumbricoides and isolated somatic muscle preparations [1]. |

| Drug Application | Tetramisole applied at concentrations of 10 μg/mL and 100 μg/mL [1]. |

| Physiological Measurements | • Muscle tension measured for contraction. • Membrane resting potential recorded using intracellular microelectrodes [1]. | | Key Pharmacological Tests | • Receptor blockade: Contraction tested in the presence of curare and piperazine (no blockade observed). • Depolarization-independent action: Contraction tested in muscles depolarized with high K+ solutions [1]. |

The neuromuscular paralysis pathway can be visualized as follows:

Additional Mechanisms and Applications

Beyond its primary anthelmintic action, tetramisole hydrochloride has other clinically relevant activities.

- Immunostimulatory Effects: It can modify and enhance the host's immune response, which is the basis for its use in treating rheumatoid arthritis and as an adjunct therapy in colorectal, head, and neck cancers [2] [3]. The precise mechanism for this effect is not fully known.

- Alkaline Phosphatase Inhibition: The drug inhibits alkaline phosphatases from mammalian tissues, such as kidney, liver, and bone [4]. This property makes it a useful tool in biochemical research for selectively inhibiting this enzyme.

Key Information for Researchers

- The Active Enantiomer: Tetramisole is a racemic compound. Its anthelmintic and immunostimulatory activity is almost entirely attributed to the L-(-)-enantiomer, known as Levamisole [2] [5].

- Research Chemical Tool: Tetramisole and levamisole are used in laboratory settings for their alkaline phosphatase inhibitory properties [4]. Recent analytical research has also developed a novel spectrofluorimetric method for detecting l-tetramisole using the biological dye Felumin [2].

References

- 1. The mechanism of the paralysing action of tetramisole on ... [pmc.ncbi.nlm.nih.gov]

- 2. Facile utility of felumin, a biological dye for the first fluorimetric ... [pmc.ncbi.nlm.nih.gov]

- 3. The Science Behind Tetramisole HCl: Mechanism of Action and ... [nbinno.com]

- 4. This compound [toku-e.com]

- 5. and (S)-tetramisole hydrochloride in two binary solvents [sciencedirect.com]

Biochemical Profile and Inhibition of Tetramisole Hydrochloride

Tetramisole hydrochloride acts as a potent inhibitor of various mammalian alkaline phosphatases, including those from the liver, kidney, placenta, bone, and tumors. A key characteristic is its specificity; it strongly inhibits these non-intestinal isoenzymes while only minimally affecting the intestinal alkaline phosphatase isoenzyme [1].

Its primary mechanism is competitive inhibition [2], where its structure allows it to bind specifically to the enzyme's active site, competing with the substrate and reducing the enzyme's catalytic efficiency [2]. The molecular structure, particularly the thiazole ring system, is critical for its maximum inhibitory activity [3].

Quantitative Inhibitor Profiling

The table below summarizes key quantitative data for this compound and related analogues, which is crucial for selecting and comparing inhibitors in experimental settings.

| Inhibitor Name | CAS Number | Purity | IC₅₀ / Potency | Primary Mechanism | Solubility (Water) |

|---|---|---|---|---|---|

| This compound | 5086-74-8 | ≥99% (TLC) [1] | 0.045 mM (for 50% inhibition) [3] | Competitive inhibitor [2] | ~50 mg/mL (~415 mM) [1] [4] |

| L-p-Bromotetramisole Oxalate | 62284-79-1 | Information missing from search results | Enhanced potency over tetramisole [5] | Selective interaction with the active site [2] | Information missing from search results |

| Levamisole Hydrochloride | 16595-80-5 | Information missing from search results | Information missing from search results | Competitive inhibition [2] | Information missing from search results |

> Note on Stereochemistry: this compound is the racemic form of this inhibitor. Its levo-isomer, Levamisole hydrochloride, is a more specific inhibitor and is also commercially available [2] [1].

Experimental Application and Protocols

For reliable results in alkaline phosphatase inhibition studies, proper preparation of the inhibitor and execution of the assay are critical.

Inhibitor Preparation

- Stock Solution Preparation: Dissolve this compound in distilled water to create a concentrated stock solution (e.g., 100 mg/mL, which is approximately 415 mM), which can be stored at -20°C for long-term use [4].

- Working Solution Preparation: Dilute the stock solution in your assay buffer to the desired final concentration. Common final concentrations used in cell-based assays are in the micromolar to millimolar range [4].

Standard Alkaline Phosphatase Activity Assay

A typical protocol for evaluating inhibition uses p-Nitrophenyl phosphate (pNPP) as a substrate.

- Prepare Reaction Mixture: Combine the alkaline phosphatase enzyme (purified or from a cell lysate) with an appropriate buffer (e.g., Tris-HCl or Diethanolamine buffer, pH ~9.5-10.5).

- Add Inhibitor: Pre-incubate the enzyme with this compound at various concentrations for 5-15 minutes before initiating the reaction.

- Initiate Reaction: Add pNPP substrate to the mixture. The dephosphorylation of pNPP by active ALP produces a yellow p-nitrophenolate product.

- Measure Kinetics: Monitor the increase in absorbance at 405 nm over time (e.g., for 30 minutes) using a microplate reader or spectrophotometer.

- Calculate Inhibition: The rate of absorbance change is proportional to enzyme activity. Plot activity against inhibitor concentration to determine the IC₅₀ value.

Mechanism and Experimental Workflow

The following diagram illustrates the core mechanism of alkaline phosphatase inhibition by this compound and a generalized experimental workflow for studying it.

The diagram above outlines the competitive inhibition process and a standard colorimetric assay workflow [2] [4].

Key Research Implications and Considerations

- Overcoming Drug Resistance: Early studies demonstrated that Tetramisole analogues could reverse the resistance of certain neoplastic cells (like Sarcoma 180/TG) to 6-thiopurine drugs by inhibiting ALP [5] [3].

- Structural-Activity Relationship (SAR): Research indicates that the thiazole ring and the 2,3-position in the thiazolidine ring are essential for maximum inhibitory potency. Modifications like dehydrogenation or replacing the phenyl ring with a naphthyl system can significantly enhance activity [5] [3].

- Handling and Safety: this compound is a combustible solid with associated hazards. Appropriate personal protective equipment (PPE) including gloves, eyeshields, and a dust mask is recommended during handling [1].

References

- 1. 5086-74-8 Tetramisole phosphatase inhibitor [sigmaaldrich.com]

- 2. | SCBT - Santa Cruz Biotechnology Alkaline Phosphatase Inhibitors [scbt.com]

- 3. Synthesis and biological evaluation of tetramisole analogues as... [pubmed.ncbi.nlm.nih.gov]

- 4. | Tetramisole of various mammalian Hydrochloride ... inhibitor alkaline [invivochem.com]

- 5. Tetramisole Analogues as Inhibitors of Alkaline ... [pubmed.ncbi.nlm.nih.gov]

tetramisole hydrochloride pharmacological studies

Chemical Profile and Basic Pharmacology

Tetramisole hydrochloride is a broad-spectrum anthelmintic agent with additional immunomodulatory and ion channel activities. The table below summarizes its core properties.

| Property | Description |

|---|---|

| CAS RN | 5086-74-8 [1] [2] |

| Molecular Formula | C₁₁H₁₃ClN₂S [1] [2] |

| Molecular Weight | 240.75 g/mol [1] [2] |

| Chemical Name | 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole; hydrochloride [2] |

| Solubility | Readily soluble in water (200 g/L at 20 °C) [1]. |

| Mode of Action (Anthelmintic) | Agonist of nicotinic acetylcholine receptors in parasites, leading to sustained depolarization, paralysis, and expulsion [3] [2]. |

| Primary Veterinary Uses | Treatment of important helminth infections (e.g., hookworm, ascariasis) in pigs, cattle, sheep, and goats [2]. |

| Isomerism | Exists as a racemic mixture. The L-isomer (Levamisole) is the pharmacologically active component; the D-isomer is largely inactive [2]. |

Molecular Targets and Experimental Data

Beyond its anthelmintic properties, this compound is a subject of interest in cardiac and cancer research.

| Target/Activity | Experimental Findings | Research Application |

|---|---|---|

| Kir2.1 Channel Agonist [3] | EC₅₀ of ~30 μM; enhances inward rectifier potassium current (IK1) in rat ventricular myocytes [3]. | Cardiac electrophysiology, anti-arrhythmic research [3]. |

| Alkaline Phosphatase Inhibitor [1] | Inhibits various alkaline phosphatases (liver, kidney, placenta); intestinal form is only slightly inhibited. Effective inhibition range: 0.4 - 2 mM [1]. | Enzyme and protein phosphorylation studies [1]. |

| Anti-cancer / Immunomodulator [1] [2] | Described as a "biological response modifier"; exact anti-cancer mode of action is unknown [1] [2]. | Oncology and immunology research [1]. |

The following diagram illustrates the cardioprotective signaling pathway mediated by this compound, as identified in recent studies.

Tetramisole activates Kir2.1, leading to cardioprotective effects.

Key Experimental Protocols

Here are detailed methodologies for key experiments cited in the research, which you can adapt for your studies.

Whole-Cell Patch Clamp for IK1 in Ventricular Myocytes

This protocol is used to measure the effect of this compound on the inward rectifier potassium current [3].

- Cell Preparation: Isolate adult rat ventricular myocytes (ARVMs) from Sprague-Dawley rats via Langendorff perfusion with collagenase.

- Solutions: Use standard external Tyrode's solution. The pipette (internal) solution should contain (in mM): KCl 140, MgCl₂ 2, EGTA 11, HEPES 10, CaCl₂ 1, Mg-ATP 5 (pH 7.3 with KOH).

- Electrophysiology:

- Maintain cells at room temperature.

- Use borosilicate glass pipettes with resistances of 2-4 MΩ when filled.

- Hold the cell at -40 mV to inactivate sodium channels. Apply 500-ms voltage steps from -120 mV to +50 mV in 10-mV increments to record IK1.

- Drug Application: After obtaining stable control recordings, perfuse with this compound at increasing concentrations (1, 10, 30, 100 μM) to establish a dose-response curve. A typical enhancement of IK1 is observed at ~30 μM [3].

In Vivo Anti-arrhythmic Efficacy in a Rat MI Model

This protocol assesses the protective effect of the compound against ventricular arrhythmias post-myocardial infarction [3].

- Animal Model: Use male Sprague-Dawley rats (e.g., 2 months old). Induce myocardial infarction via surgical permanent ligation of the left anterior descending coronary artery under anesthesia.

- Dosing & Groups:

- ECG Monitoring: Continuously record electrocardiograms for at least 30 minutes post-ligation.

- Endpoint Analysis: Quantify the number and duration of premature ventricular contractions (PVCs), ventricular tachycardia (VT), and the incidence of ventricular fibrillation (VF). Effective treatment significantly reduces these parameters [3].

Research Applications and Considerations

This compound, particularly its active isomer levamisole, serves as a versatile tool compound in research.

- Cardiac Research: It is used to study the role of IK1 in stabilizing the resting membrane potential and action potential duration. Research focuses on its potential therapeutic application in conditions like myocardial ischemia, heart failure, and arrhythmias [3].

- Biochemical Research: As a potent and selective inhibitor of alkaline phosphatases (except the intestinal isoenzyme), it is used to identify and characterize these enzymes in various tissues and in enzyme-linked immunoassays [1].

- Important Note on Isomers: Much of the specific biological activity, including the anthelmintic and immunomodulatory effects, is attributed to the L-isomer, levamisole. When designing experiments, consider whether the racemic mixture (tetramisole) or the pure enantiomer is more appropriate for your research objectives [2].

References

imidazothiazole anthelmintic agents overview

Mechanism of Action and Pharmacodynamics

Imidazothiazoles, with levamisole as the primary representative, function as nicotinic acetylcholine receptor (nAChR) agonists at the neuromuscular junction of nematodes [1] [2].

The binding of levamisole to the L-subtype nAChR causes prolonged activation of these ligand-gated cation channels [1]. This leads to an influx of cations, resulting in a persistent depolarization of the body wall muscle cell membrane. The consequence is spastic (tetanic) paralysis of the worm, which detaches from its feeding site and is expelled from the host's gastrointestinal tract through normal peristalsis [3] [2] [4].

The following diagram illustrates this mechanism of action and the key structural features of the imidazothiazole core that contribute to its activity.

Figure 1: Pharmacodynamic pathway of levamisole-induced spastic paralysis in nematodes. Imidazothiazoles like levamisole bind to L-subtype nicotinic acetylcholine receptors (nAChRs) on nematode body wall muscle [1] [2]. This binding causes channel opening and cation influx, leading to sustained depolarization, spastic paralysis, and eventual worm expulsion [3] [4].

Comparative Analysis of Anthelmintic Classes

The table below summarizes imidazothiazoles alongside other major anthelmintic classes, highlighting their distinct targets and effects.

| Drug Class | Representative Agents | Primary Molecular Target | Paralytic Effect on Worm | Key Spectra & Notes |

|---|---|---|---|---|

| Imidazothiazoles | Levamisole [1] [4] | L-subtype nAChR [1] | Spastic paralysis [2] | Broad-spectrum vs. nematodes; no efficacy vs. flukes/cestodes [4] |

| Tetrahydropyrimidines | Pyrantel, Morantel, Oxantel [3] [1] | nAChR (L & N subtypes) [1] | Spastic paralysis [2] | |

| Benzimidazoles | Albendazole, Mebendazole [3] [1] | β-tubulin [3] [1] | Metabolic disruption & death [3] | Binds parasite β-tubulin, inhibits microtubule polymerization [3] [2] |

| Macrocyclic Lactones | Ivermectin, Moxidectin [3] [1] | Glutamate-gated Chloride Channels (GluCls) [3] [1] | Flaccid paralysis [2] | Also inhibits pharyngeal pumping [2] |

| Amino-acetonitriles (AADs) | Monepantel [3] [1] | DEG-3 subfamily nAChRs (e.g., ACR-23) [1] | Paralysis [1] | Target is nematode-specific [5] |

| Spiroindoles | Derquantel [3] [1] | B-subtype nAChR (Antagonist) [1] [2] | Flaccid paralysis [2] | |

| Cyclooctadepsipeptides | Emodepside [3] [2] | Latrophilin receptor / SLO-1 K+ channel [2] | Inhibition of pharyngeal pumping & paralysis [2] | Novel mode of action effective against resistant nematodes [2] |

Anthelmintic Resistance

Resistance to levamisole and other anthelmintic classes is a growing and serious concern globally, largely driven by prolonged and indiscriminate drug use [6].

- Documented Resistance: Levamisole resistance has been reported in major parasitic nematodes, including Haemonchus contortus, Ostertagia ostertagi, and Trichostrongylus species [6] [4]. A 2025 study on South African communal sheep farms found H. contortus exhibited resistance to all anthelmintic classes assessed, including levamisole [6].

- Contributing Factors: Common practices that promote resistance include underdosing (e.g., from failure to weigh animals), use of inappropriate application equipment, and excessive treatment frequency without rotation [6].

- Molecular Mechanism: Resistance to levamisole is associated with changes in the parasite's nAChR subunit composition, such as the loss of the specific L-subtype receptor from the muscle membrane [1].

Safety and Toxicity Profile

The safety profiles of anthelmintics vary significantly between classes. Understanding these is critical for their safe application.

| Drug Class | Safety Margin | Key Toxicities & Concerns | Contraindications & Special Notes |

|---|---|---|---|

| Imidazothiazoles | Narrow (Safety Index = 4–6) [5] | Extension of pharmacodynamics: cholinergic effects (salivation, muscle tremors, urination, defecation); in fatal cases, death by asphyxia due to respiratory failure [5]. | Caution in weak, pregnant, or dehydrated animals [4]. Atropine can alleviate cholinergic signs [5]. |

| Benzimidazoles | Wide [5] | Teratogenicity/embryotoxicity (e.g., albendazole in early pregnancy); based on antimitotic activity [5]. | Contraindicated in early pregnancy in sheep [5]. |

| Tetrahydropyrimidines | High (low absorption from gut) [5] | Generally safe; rare vomiting in dogs and cats [5]. | Toxicity increases if co-administered with other cholinergic drugs [5]. |

| Macrocyclic Lactones | Wide (typically) [5] | CNS toxicity in certain breeds (Collies) with P-glycoprotein deficiency: depression, ataxia, blindness, coma [5]. | Contraindicated in young calves/foals; avoid in P-glycoprotein deficient breeds [5]. Selamectin and milbemycin oxime are safe in sensitive Collies [5]. |

| Amino-acetonitriles (AADs) | Very favorable [5] | Target is nematode-specific; no significant adverse effects at up to 30x recommended dose in lambs [5]. | Safe in reproductive cycles [5]. |

For levamisole specifically, a pharmacovigilance study analyzing human data found that the vast majority of serious adverse drug reactions (such as encephalopathy, vasculitis, and agranulocytosis) were associated with its long-term, high-dose use for immunomodulatory indications (e.g., cancer, rheumatoid arthritis) or from its use as an adulterant in cocaine [7]. In contrast, single-dose treatments for the anthelmintic indication demonstrated a good safety profile [7].

Experimental and Research Perspectives

In-Vitro and Ex-Vivo Screening Protocols

A common biological screening method for novel anthelmintic candidates involves testing against the adult Indian earthworm (Pheretima posthuma) [3]. This model is utilized due to the high anatomical and physiological similarities of this species to intestinal roundworms of humans and animals. The standard experimental workflow involves isolating the worms, exposing them to different concentrations of the test compound, and measuring the time taken for paralysis or death at room temperature [3].

Emerging Research on Imidazothiazole Derivatives

While levamisole is the established imidazothiazole anthelmintic, research into new derivatives is exploring their potential against other diseases. The imidazothiazole scaffold is being investigated for antitumor, anti-inflammatory, antioxidant, and antimicrobial activities [8] [9]. For instance, novel derivatives have been designed and synthesized as potential Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for cancer therapy, with some compounds showing promising activity in vitro [9]. This highlights the continued pharmacological relevance of the imidazothiazole core in drug discovery.

Conclusion

Imidazothiazoles remain a critical class of anthelmintics with a well-defined nicotinic mechanism. The major challenge moving forward is the management of anthelmintic resistance, which necessitates a holistic approach combining diagnostic testing, prudent drug use, and parasite management strategies. Future research may focus on developing new chemical entities within this class or using them in novel combinations to overcome resistance and maintain efficacy in controlling parasitic nematode infections.

References

- 1. A BRIEF REVIEW ON THE MODE OF ACTION ... [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacodynamics: Mechanisms of Anthelmintic Action in ... [merckvetmanual.com]

- 3. Structural perspective into thiazoles and other azole ... [sciencedirect.com]

- 4. Imidazothiazole (levamisole or 'clear') [wormboss.com.au]

- 5. Safety of Anthelmintics in Animals - Pharmacology [merckvetmanual.com]

- 6. Anthelmintic resistance in gastrointestinal nematodes on ... [pmc.ncbi.nlm.nih.gov]

- 7. Adverse reactions with levamisole vary according to its ... [pmc.ncbi.nlm.nih.gov]

- 8. From Bench to Bedside: What Do We Know about ... [mdpi.com]

- 9. Design, synthesis, biological assessment and molecular ... [pmc.ncbi.nlm.nih.gov]

how does tetramisole hydrochloride paralyze parasites

Mechanism of Paralysis: A Molecular Perspective

Tetramisole hydrochloride exerts its anthelmintic effect by targeting the nervous and muscular systems of nematodes. The key actions are summarized below, with detailed experimental evidence provided in the subsequent sections.

| Physiological Parameter | Observed Effect of Tetramisole | Experimental Context |

|---|---|---|

| Resting Membrane Potential | Reduced from 34±4 mV to 10±1 mV [1] [2] | Isolated somatic muscle of Ascaris |

| Muscle Contraction | Sustained contraction (spastic paralysis) [1] [2] | Isolated somatic muscle of Ascaris |

| Paralysis of Live Worms | Paralysis within 3 minutes [1] [2] | Live Ascaris specimens |

| Contracture Independence | Contraction even in depolarized muscle [1] [2] | Ascaris muscle depolarized with high K+ solutions |

The following diagram illustrates the sequence of events leading to parasite paralysis based on the established mechanism:

Proposed neuromuscular mechanism of tetramisole-induced paralysis in nematodes.

The exact molecular target has been a subject of research. While early literature suggested tetramisole acts as an acetylcholinesterase inhibitor, leading to an accumulation of acetylcholine and overstimulation of nicotinic receptors [3], key experimental evidence suggests a more complex mechanism. The sustained contraction induced by tetramisole was not blocked by classical neuromuscular blockers like curare [1] [2]. Furthermore, tetramisole was able to cause contraction even in muscle preparations that had been artificially depolarized with high-potassium solutions [1] [2]. This indicates that tetramisole can induce a contracture independent of membrane depolarization, possibly by directly affecting the contractile apparatus or its regulation within the muscle cell.

Experimental Evidence and Protocols

The quantitative data on tetramisole's efficacy and effects are largely derived from controlled in vitro and in vivo studies. The following table summarizes key findings on its anthelmintic activity across different parasite species.

| Parasite Species | Host | Effective Dose (mg/kg) | Reported Efficacy | Reference |

|---|---|---|---|---|

| Dictyocaulus viviparus (lungworm) | Cattle, Sheep | 5-20 (oral) | Effective against mature/immature forms [4] | Thienpont et al., 1966 |

| Dictyocaulus filaria (lungworm) | Sheep, Goats | 10 (oral) | 82-94% elimination [4] | |

| Various GI nematodes (e.g., Toxocara) | Dogs | 20 (oral) | Highly active [4] | |

| Ascaridia galli, Heterakis | Chicks | 40 (oral/injection) | Removal of immature/mature worms [4] |

Detailed In Vitro Protocol for Muscle Function Studies

The core mechanistic understanding of tetramisole's action comes from studies on isolated parasite muscle. Below is a detailed methodology based on the seminal work.

- 1. Muscle Preparation: The somatic muscle layer is carefully dissected from large nematodes like Ascaris suum or A. lumbricoides. The muscle strip is then mounted in a specialized tissue bath containing a physiological saline solution suitable for the parasite, maintained at a constant temperature (e.g., 37°C) and aerated [1] [2].

- 2. Force Transduction and Recording: The prepared muscle is connected to a force-displacement transducer, which converts mechanical contractions into electrical signals. These signals are amplified and recorded in real-time using a chart recorder or data acquisition system, providing a trace of muscle activity [1].

- 3. Electrophysiological Measurements (Optional): Intracellular microelectrodes, filled with a conductive solution like potassium chloride, are impaled into a muscle cell to measure the transmembrane electrical potential. This allows for direct recording of the resting membrane potential and any changes induced by drug application [1] [2].

- 4. Drug Application and Experimental Design:

- A baseline recording of normal muscle activity is established.

- A stock solution of this compound is prepared and added to the tissue bath to achieve the desired final concentration (e.g., 10 μg/mL).

- The muscle's contractile response and any changes in membrane potential are recorded.

- To test mechanism specificity, the experiment can be repeated by pre-treating the muscle with other agents like curare or piperazine before adding tetramisole [1] [2].

- To demonstrate depolarization-independent action, the muscle can be first depolarized by replacing the saline with a high-potassium solution, after which tetramisole is applied [1] [2].

Research Implications and Future Directions

The discovery that tetramisole's contractile effect is independent of membrane depolarization was pivotal. It suggested that the drug acts not merely as a cholinesterase inhibitor but has a more direct effect on the muscle, possibly by sensitizing the contractile machinery to calcium or by promoting calcium release from internal stores [1] [2]. This distinct mechanism explains its broad-spectrum efficacy and also provides a valuable tool for probing the basic pharmacology of nematode neuromuscular junctions.

It is crucial for researchers to note that the anthelmintic activity of tetramisole is largely attributed to its levo-isomer, levamisole [4] [5]. Tetramisole is the racemic mixture, and the (S)-enantiomer (levamisole) is the active component, being significantly more potent than the (R)-enantiomer [5] [6]. Many modern studies therefore focus specifically on levamisole, which is known to act as an agonist at specific nematode nicotinic acetylcholine receptor subtypes.

References

- 1. The mechanism of the paralysing action of tetramisole on ... [pmc.ncbi.nlm.nih.gov]

- 2. The mechanism of the paralysing action of tetramisole on ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound: A Comprehensive Guide To Uses ... [blitchem.com]

- 4. Tetramisole - an overview [sciencedirect.com]

- 5. and (S)-tetramisole hydrochloride in two binary solvents [sciencedirect.com]

- 6. Tetramisole For Animals - News [chunovet.com]

tetramisole hydrochloride in vitro studies protocol

Experimental Protocols & Quantitative Data

A 2024 study provides relevant in vitro methodologies for evaluating anthelmintic resistance, specifically against the nematode Haemonchus contortus [1].

Protocol: Larval Motility Test for Tetramisole Hydrochloride

This test assesses the ability of different drug concentrations to paralyze or kill infective larvae (L3). The following workflow outlines the key steps, adapted from general anthelmintic resistance evaluation methods [1] [2].

Key Procedural Notes:

- Larval Source: Infective third-stage larvae (L3) of Haemonchus contortus are typically recovered from fecal cultures [1] [2].

- Experimental Groups: The test includes a serial dilution of this compound and a control group (e.g., PBS or culture medium) to account for natural larval mortality [1].

- Assessment: After a designated incubation period, larval motility is assessed under a microscope. Larvae are scored as motile or non-motile (paralyzed or dead) [1] [2].

- Data Analysis: The percentage inhibition of larval motility is calculated for each concentration, and the half-maximal inhibitory concentration (IC₅₀) is determined [1].

Summary of Quantitative Findings

The table below summarizes the efficacy data for this compound and other anthelmintics from the 2024 study [1].

| Anthelmintic Drug | Test Type | Target Parasite Stage | Reported IC₅₀ (μg/μL) | Key Finding |

|---|---|---|---|---|

| This compound | Larval Motility Assay | Larvae (H. contortus) | 0.00068 | High potency; significant inhibition of larval motility [1] |

| Albendazole | Egg Hatch Assay | Eggs (H. contortus) | 0.0096 | Significant dose-dependent inhibition of egg hatching [1] |

| Ivermectin | Larval Motility Assay | Larvae (H. contortus) | 0.257 | Higher IC₅₀ suggests potential risk of resistance [1] |

Key Research Context and Applications

Beyond the veterinary anthelmintic studies, this compound has specific applications in laboratory research.

- Biochemical Research: In studies of the immune system, (-)-tetramisole hydrochloride (Levamisole) is used as an inhibitor of alkaline phosphatase (ALP) in staining protocols to ensure specific detection of the target enzyme. For example, it is used in laser microdissection of germinal centers to block endogenous ALP activity and reduce background staining [3].

- Chemical Properties: Recent research (2024) has also focused on the fundamental physicochemical properties of this compound, such as its solubility in various binary solvent systems, which is critical for formulating drug solutions and designing purification processes [4].

References

tetramisole hydrochloride in vivo efficacy studies

In Vivo Field Efficacy in Livestock

Recent field studies demonstrate Tetramisole's effectiveness against gastrointestinal nematodes, particularly in regions where resistance to other anthelmintics is emerging.

Table 1: Field Efficacy of Anthelmintics in Sheep (Nejo, Ethiopia, 2024) This study evaluated the efficacy of three common anthelmintics using the Faecal Egg Count Reduction Test (FECRT). A reduction of less than 95% is often indicative of anthelmintic resistance [1].

| Anthelmintic Drug | Efficacy (FECR%) | 95% Lower Confidence Limit | Efficacy Status |

|---|---|---|---|

| Tetramisole | 96.8% | 93.4% | Effective |

| Ivermectin | 92% | 83.6% | Low Efficacy / Resistance |

| Albendazole | 90% | 82.1% | Low Efficacy / Resistance |

The study identified six genera of gastrointestinal nematodes. The table below shows the prevalence of each, highlighting which parasites were present in the tested animals [1].

Table 2: Prevalence of Gastrointestinal Nematode Genera in the Study

| Nematode Genus | Prevalence |

|---|---|

| Haemonchus | 25.4% |

| Trichostrongylus | 24.8% |

| Mixed Infections | 21.8% |

| Oesophagostomum/Chabertia | 10.4% |

| Trichuris | 7.8% |

| Teladosargia (Ostertagia) | 5.7% |

| Nematodirus | 4.1% |

A 2025 study in South Africa confirmed the widespread issue of anthelmintic resistance, finding that Haemonchus contortus exhibited resistance to all major drug classes, including levamisole (the active isomer of tetramisole) [2].

In Vitro Efficacy and Pharmacological Data

In vitro assays provide precise measurements of a drug's effect on parasite eggs and larvae, helping to quantify potency and detect resistance.

Table 3: In Vitro Efficacy against Haemonchus contortus (Goats, 2025) This study used in vitro assays to determine the concentration of drug required to inhibit 50% of egg hatching or larval motility (IC50). A lower IC50 value indicates higher potency [3].

| Anthelmintic Drug | Assay Type | Target Stage | Inhibitory Concentration (IC50) |

|---|---|---|---|

| Tetramisole Hydrochloride | Larval Motility Assay | Larvae | 0.00068 μg/μL |

| Ivermectin | Larval Motility Assay | Larvae | 0.257 μg/μL |

| Albendazole | Egg Hatch Assay | Eggs | 0.0096 μg/μL |

A meta-analysis of levamisole pharmacokinetics across diverse species showed that it is rapidly absorbed and has a consistent oral bioavailability of 50-80% across most species, with goats being an exception [4].

Experimental Protocols Overview

For your experimental design, here are the core methodologies from the cited studies:

In Vivo Field Efficacy (FECRT): The World Association for the Advancement of Veterinary Parasitology (WAAVP) guidelines are the standard.

- Animal Selection: Select animals (e.g., sheep) with a faecal egg count (FEC) ≥ 150 eggs per gram (EPG) that have not been treated with anthelmintics for a minimum washout period (e.g., 12 weeks) [1] [2].

- Treatment & Sampling: Randomly allocate animals to treatment or control groups. Treat the group with the recommended dose of Tetramisole (e.g., 15 mg/kg). Collect faecal samples directly from the rectum at day 0 (pre-treatment) and day 10-14 (post-treatment) [1].

- Lab Processing: Perform faecal egg counts (e.g., using McMaster technique) on all samples. For larval identification, conduct coproculture on pooled samples from each group and identify L3 larvae morphologically [1] [2].

- Calculation: Calculate the Faecal Egg Count Reduction (FECR%) using the formula: FECR% = (1 - (mean FEC post-treatment group / mean FEC post-treatment control group)) × 100. Efficacy is confirmed if FECR% is ≥95% and the 95% lower confidence limit is ≥90% [1].

In Vitro Larval Motility Assay:

- Larval Collection: Harvest L1 or L3 larvae of the target nematode (e.g., H. contortus) from faecal cultures [3].

- Drug Exposure: Incubate the larvae in different concentrations of Tetramisole HCl in multi-well plates. Include a control group with no drug.

- Motility Assessment: After a set incubation period (e.g., 1, 3, 6, 12, 24 hours), observe larvae under a microscope. Score larvae as "immobile" or "dead" if they show no movement after mechanical stimulation.

- Data Analysis: Calculate the percentage of larval motility inhibition for each concentration and determine the IC50 value using statistical software (e.g., probit analysis) [3].

Mechanism of Action and Properties

This compound is a nicotinic acetylcholine receptor agonist. Its key characteristics include [5] [6] [7]:

- Mode of Action: It acts as a depolarizing neuromuscular blocking agent, causing persistent activation of acetylcholine receptors in the somatic muscle of nematodes, leading to spastic paralysis. The paralyzed worms are then expelled from the gastrointestinal tract.

- Spectrum of Activity: It is effective against a broad range of mature and immature gastrointestinal nematodes and lungworms in sheep, cattle, goats, and swine. It is generally not effective against tapeworms or flukes [5].

- Basic Properties: It is a white crystalline powder with a melting point of 259-261°C and should be stored at 2-8°C [6].

Tetramisole HCl exerts its anthelmintic effect by acting as a cholinergic agonist.

References

- 1. Epidemiology and field efficacy of anthelmintic drugs ... [nature.com]

- 2. Anthelmintic resistance in gastrointestinal nematodes on ... [pmc.ncbi.nlm.nih.gov]

- 3. Abomasal Nematodes of Goat and In Vitro Evaluation of ... [pmc.ncbi.nlm.nih.gov]

- 4. Meta-analysis of levamisole absorption and disposition ... [link.springer.com]

- 5. Tetramisole - an overview [sciencedirect.com]

- 6. This compound [chemimpex.com]

- 7. Exploring the Potential of Tetramisole HCl in ... [nbinno.com]

Comprehensive Application Notes and Protocols: Spectrophotometric Determination Methods for Tetramisole Hydrochloride in Pharmaceutical Formulations

Introduction and Analytical Background

Tetramisole hydrochloride is a significant anthelmintic pharmaceutical compound used primarily for treating intestinal nematode worm infections such as ascariasis, hookworm infections (ancylostomiasis and necatoriasis). Beyond its anthelmintic properties, this compound also functions as an immunostimulant for T-cells and finds application in cases of aphthous stomatitis, bacterial infections, malignant neoplasms, as well as renal and rheumatic disorders [1]. The molecule possesses a chiral center at the C6 position of the imidazole ring, with the (S)-enantiomer specifically known as levamisole hydrochloride, which constitutes the biologically active form [2]. The accurate quantification of this pharmaceutical compound in bulk materials and dosage forms remains essential for quality control in pharmaceutical manufacturing and research settings.

Various analytical techniques have been developed for the determination of this compound, including high-performance liquid chromatography (HPLC), ion-selective electrodes, and X-ray diffraction methods [1]. However, spectrophotometric methods offer distinct advantages for routine analysis due to their simplicity, cost-effectiveness, and accessibility, particularly in laboratories with limited resources or those requiring high-throughput analysis. These methods primarily exploit the formation of colored complexes through different mechanisms, including ion-pair formation and charge-transfer complexes, which can be quantitatively measured using visible or ultraviolet spectroscopy. This document presents comprehensive application notes and detailed experimental protocols for the most established spectrophotometric determination methods for this compound.

Method Overview and Comparative Analysis

Several spectrophotometric approaches have been successfully developed for the quantification of this compound, each with distinct mechanisms, reagents, and performance characteristics. The primary methods include:

- Extractive Spectrophotometric Methods utilizing ion-pair complex formation with acid dyes

- Colorimetric Methods based on alizarin derivatives as chromogenic reagents

- Direct UV Spectroscopic Methods employing the inherent absorbance characteristics of the molecule

The following workflow diagram illustrates the decision process for selecting an appropriate method based on analytical requirements:

Figure 1: Method Selection Workflow for this compound Determination

Comprehensive Method Comparison Table

Table 1: Comparative Analysis of Spectrophotometric Methods for this compound Determination

| Method Type | Reagents Used | λmax (nm) | Linear Range (μg/mL) | Remarks & Advantages |

|---|---|---|---|---|

| Extractive Spectrophotometry [3] | Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, Bromocresol Green | Varies by dye | Not specified | Ion-pair complexes extracted into chloroform; suitable for complex formulations |

| Colorimetric Methods [1] [4] | Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), Alizarin Yellow G (IV) | 605 (I), 468 (II), 631 (III), 388 (IV) | 1.0-36 (I), 0.8-32 (II), 1.2-42 (III), 0.8-30 (IV) | High sensitivity, color stable for 24 hours, RSD <1.5%, suitable for routine analysis |

| UV Spectrophotometry [5] | Distilled water | 214-215 | 2-10 | Simple and rapid, no complex reagent preparation, suitable for quality control |

Extractive Spectrophotometric Method

Principle and Mechanism

The extractive spectrophotometric method operates on the principle of ion-pair complex formation between the positively charged this compound molecule and various anionic dyes in acidic buffer conditions [3]. The resulting ion-pair complexes exhibit unique spectral properties and are quantitatively extracted into organic solvents, specifically chloroform, enabling selective determination free from interference by other formulation components. This method leverages the protonated amino groups in the tetramisole molecule that can associate with sulfonic acid or other anionic groups in the dye molecules, forming complexes with distinct absorption maxima in the visible region.

The formation of these complexes follows the general equilibrium:

Where the complex preferentially partitions into the chloroform phase due to its hydrophobic character. The intensity of the color developed in the organic phase is directly proportional to the concentration of this compound in the sample, obeying the Beer-Lambert law within defined concentration ranges. The choice of dye significantly influences the sensitivity and selectivity of the method, with different dyes offering varying absorption maxima and molar absorptivity values.

Reagents and Equipment

- This compound standard (pure pharmaceutical grade)

- Acid dye solutions: Prepare 0.1% (w/v) solutions of Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, or Bromocresol Green in distilled water [3]

- Buffer solution: Acidic buffer, pH 3.0-5.0 (acetate or phthalate buffer recommended)

- Chloroform (analytical reagent grade)

- Pharmaceutical preparations containing this compound

- Double-beam UV-Visible spectrophotometer with 1 cm matched quartz cells

- Separating funnels (125 mL capacity) for liquid-liquid extraction

- pH meter with combined glass electrode

- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL capacities)

- Micropipettes (1 mL, 2 mL, 5 mL capacity)

Detailed Experimental Protocol

Standard Solution Preparation: Accurately weigh approximately 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. From this stock solution, prepare working standard solutions of appropriate concentrations (10-50 μg/mL) by serial dilution.

Sample Preparation: For pharmaceutical formulations (tablets, oral solutions), accurately weigh or measure a quantity equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, dissolve in distilled water, dilute to volume, and mix well. Filter if necessary to remove insoluble excipients. Further dilute to obtain sample solutions within the working concentration range.

Complex Formation and Extraction:

- Pipette 2.0 mL of standard or sample solution into a 125 mL separating funnel.

- Add 5.0 mL of appropriate acidic buffer (pH 3.0-5.0, optimized for specific dye).

- Add 2.0 mL of selected acid dye solution (0.1% w/v).

- Mix thoroughly and allow to stand for 5 minutes for complete complex formation.

- Add 10.0 mL of chloroform to the separating funnel.

- Shake vigorously for 2 minutes to ensure complete extraction of the ion-pair complex.

- Allow the phases to separate completely (approximately 5-10 minutes).

Absorbance Measurement:

- Carefully drain the lower chloroform layer (colored complex) through a small plug of anhydrous sodium sulfate to remove traces of water.

- Collect the dried chloroform extract in a clean, dry test tube.

- Measure the absorbance of the chloroform extract against a reagent blank prepared similarly but without this compound at the wavelength of maximum absorption (λmax) specific to the dye-complex system.

- The λmax values vary with the dye used and should be predetermined by scanning the absorption spectrum between 400-700 nm.

Calibration Curve:

- Prepare a series of standard solutions covering the concentration range of 10-50 μg/mL.

- Process each standard solution following the same extraction procedure.

- Plot absorbance against concentration to obtain the calibration curve.

- Determine the regression equation and correlation coefficient.

Colorimetric Method Using Alizarin Derivatives

Principle and Reagent Properties

This method employs alizarin derivatives as chromogenic reagents that form stable, colored ion-pair complexes with this compound in Thiel buffer solution [1] [4]. The reaction proceeds through ion-association mechanism where the protonated amino group of tetramisole molecule associates with the anionic centers of the alizarin derivatives, resulting in complexes with distinct and intense coloration. The method demonstrates excellent analytical sensitivity with detection limits in the nanogram per milliliter range, making it suitable for quantification of this compound in both pure form and pharmaceutical formulations.

The alizarin derivatives utilized in this method include:

- Alizarin Blue Black B (I): Forms complex with λmax at 605 nm

- Alizarin Red S (II): Forms complex with λmax at 468 nm

- Alizarin Violet 2R (III): Forms complex with λmax at 631 nm

- Alizarin Yellow G (IV): Forms complex with λmax at 388 nm

These reagents offer the advantage of producing stable color development that remains constant for at least 24 hours, allowing for batch processing of multiple samples without time constraints. The method has been validated through recovery studies showing good accuracy with relative standard deviations of 1.27%, 0.96%, 1.13%, and 1.35% for reagents I-IV respectively, confirming its precision and reliability for pharmaceutical analysis [4].

Reagents and Equipment

- This compound standard (pure pharmaceutical grade)

- Alizarin derivative solutions: Prepare 0.1% (w/v) solutions of Alizarin Blue Black B, Alizarin Red S, Alizarin Violet 2R, and Alizarin Yellow G in distilled water [4]

- Thiel buffer solution, pH 2.5-3.5

- Distilled water (double distilled throughout all experiments)

- Pharmaceutical preparations of this compound

- UV-Visible spectrophotometer with 1 cm matched quartz or glass cells

- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL capacities)

- Water bath maintained at 25±1°C

- pH meter with combined glass electrode

- Analytical balance with 0.1 mg sensitivity

Detailed Experimental Protocol

Standard Solution Preparation: Accurately weigh 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. Prepare working standard solutions by appropriate dilution to cover the concentration ranges specified for each alizarin reagent.

Sample Preparation: For pharmaceutical formulations, take a quantity equivalent to 100 mg of this compound, transfer to a 100 mL volumetric flask, dissolve in distilled water, and dilute to volume. Filter if necessary and further dilute to obtain sample solutions within the working range for the selected reagent.

Color Development:

- Pipette an aliquot of standard or sample solution (containing 1-42 μg of this compound based on the reagent used) into a 10 mL volumetric flask.

- Add 2.0 mL of Thiel buffer solution (optimal pH 2.5-3.5).

- Add 1.0 mL of selected alizarin reagent solution (0.1% w/v).

- Dilute to volume with distilled water and mix thoroughly.

- Allow the reaction mixture to stand at room temperature (25±1°C) for 10-15 minutes for complete color development.

Absorbance Measurement:

- Measure the absorbance of the solution against a reagent blank prepared similarly but without this compound.

- Use the appropriate wavelength of maximum absorption for each reagent-complex system:

- 605 nm for Alizarin Blue Black B

- 468 nm for Alizarin Red S

- 631 nm for Alizarin Violet 2R

- 388 nm for Alizarin Yellow G

Calibration Procedure:

- Prepare a series of standard solutions covering the specific concentration range for each reagent:

- 1.0-36 μg/mL for Alizarin Blue Black B

- 0.8-32 μg/mL for Alizarin Red S

- 1.2-42 μg/mL for Alizarin Violet 2R

- 0.8-30 μg/mL for Alizarin Yellow G

- Process each standard solution following the same color development procedure.

- Plot absorbance against concentration to obtain the calibration curve for each reagent system.

- Determine the regression equation, correlation coefficient, and validation parameters.

- Prepare a series of standard solutions covering the specific concentration range for each reagent:

Table 2: Performance Characteristics of Colorimetric Methods Using Alizarin Derivatives

| Parameter | Alizarin Blue Black B | Alizarin Red S | Alizarin Violet 2R | Alizarin Yellow G |

|---|---|---|---|---|

| λmax (nm) | 605 | 468 | 631 | 388 |

| Beer's Law Range (μg/mL) | 1.0-36 | 0.8-32 | 1.2-42 | 0.8-30 |

| Detection Limit (ng/mL) | 1.0 | 1.2 | 1.0 | 1.4 |

| Determination Limit (ng/mL) | 3.8 | 4.2 | 3.9 | 4.8 |

| Relative Standard Deviation (%) | 1.27 | 0.96 | 1.13 | 1.35 |

| Color Stability | 24 hours | 24 hours | 24 hours | 24 hours |

UV Spectrophotometric Determination

Principle and Applications

The UV spectrophotometric method leverages the inherent chromophoric properties of this compound molecule, which exhibits strong absorbance in the ultraviolet region due to its aromatic and heterocyclic structure [5]. This method represents the simplest approach for this compound determination, requiring minimal reagent preparation and no derivatization steps. The direct measurement of absorbance at the maximum wavelength (214-215 nm) using distilled water as solvent makes this method particularly attractive for quality control laboratories requiring rapid analysis with acceptable accuracy and precision.

The method obeys the Beer-Lambert law in the concentration range of 2-10 μg/mL, with a correlation coefficient of 0.991, demonstrating excellent linearity [5]. The simplicity of this approach enables high-throughput analysis of multiple samples in a short time frame, making it suitable for routine quality assessment of pharmaceutical formulations containing this compound. Additionally, the use of distilled water as solvent enhances method safety and reduces environmental concerns associated with organic solvents used in other techniques.

Reagents and Equipment

- This compound standard (pure pharmaceutical grade)

- Distilled water as solvent

- Pharmaceutical preparations of this compound

- UV-Visible spectrophotometer with 1 cm matched quartz cells

- Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL capacities)

- Ultrasonic bath for degassing solutions and facilitating dissolution

- Analytical balance with 0.1 mg sensitivity

- Micropipettes (1 mL, 2 mL, 5 mL capacity)

Detailed Experimental Protocol

Standard Solution Preparation: Accurately weigh 100 mg of pure this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and make up to volume with distilled water to obtain a stock solution of 1 mg/mL concentration. From this stock solution, prepare working standard solutions in the concentration range of 2-10 μg/mL by appropriate serial dilution with distilled water.

Sample Preparation: For pharmaceutical formulations, take a quantity equivalent to 100 mg of this compound. Transfer to a 100 mL volumetric flask, add approximately 50 mL distilled water, and shake or sonicate to ensure complete dissolution. Dilute to volume with distilled water and mix well. Filter if necessary to remove insoluble excipients. Further dilute this solution with distilled water to obtain a final concentration within the working range of 2-10 μg/mL.

Spectrum Acquisition:

- Take a suitable dilution of standard this compound solution (approximately 5 μg/mL) in a 1 cm quartz cell.

- Scan the absorbance against a distilled water blank in the wavelength range of 200-300 nm.

- Identify the wavelength of maximum absorption (λmax) which should appear at 214-215 nm.

- Confirm the λmax by measuring the absorbance of standard solutions at 1 nm intervals around this region.

Absorbance Measurement:

- Measure the absorbance of all standard and sample solutions at the predetermined λmax (214-215 nm) against a distilled water blank.

- Ensure that the absorbance readings for samples fall within the calibrated range.

- If necessary, adjust the dilution factor to bring the absorbance within the linear range.

Calibration Curve:

- Prepare a series of standard solutions with concentrations of 2, 4, 6, 8, and 10 μg/mL.

- Measure the absorbance of each standard solution at λmax.

- Plot absorbance against concentration to obtain the calibration curve.

- Determine the regression equation (y = mx + c) and correlation coefficient (r² ≥ 0.99).

Validation Parameters:

- Determine the precision by analyzing six replicates of a standard solution and calculate the relative standard deviation (RSD < 2%).

- Assess accuracy through recovery studies by spiking pre-analyzed samples with known amounts of standard (recovery 98-102%).

- Establish the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratio of 3:1 and 10:1, respectively.

Method Validation and Quality Control

Validation Parameters

All spectrophotometric methods for this compound determination must undergo comprehensive validation to ensure reliability, accuracy, and precision. The following validation parameters should be established for each method:

Linearity: Demonstrate linear response across the specified concentration range with correlation coefficient (r²) ≥ 0.995. The calibration curve should be generated with a minimum of five concentration levels, each measured in duplicate.

Accuracy: Assess through recovery studies by spiking pre-analyzed samples with known quantities of standard this compound at three different levels (80%, 100%, 120% of target concentration). The mean recovery should be within 98-102% with RSD < 2%.

Precision:

- Repeatability (Intra-day precision): Analyze six replicate samples at 100% of test concentration on the same day by the same analyst using the same equipment.

- Intermediate precision (Inter-day precision): Analyze the same sample on three different days by different analysts using different equipment in the same laboratory.

- The relative standard deviation (RSD) should not exceed 2% for both precision measures.

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities, degradation products, and excipients. This can be established through stress studies (acid, base, oxidation, thermal, and photolytic degradation) and comparison with blank solutions.

Detection Limit (LOD) and Quantitation Limit (LOQ): Determine based on signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ, or using the standard deviation of the response and the slope of the calibration curve:

Where σ is the standard deviation of the response and S is the slope of the calibration curve.

Quality Control Procedures

Implement robust quality control procedures during routine analysis of this compound:

System Suitability Testing: Before each analytical run, verify that the spectrophotometric system meets predefined specifications. For UV methods, this includes resolution, baseline noise, and absorbance accuracy checks using standard solutions.

Control Samples: Include quality control samples (blank, standard, and spiked samples) in each analytical batch to monitor method performance. The measured values of quality control samples should fall within established control limits (typically ±2SD from the mean).

Reference Standard Qualification: Use appropriately qualified reference standards of this compound with certified purity. Establish and document the identity, purity, and strength of reference standards.

Sample Stability: Evaluate the stability of standard and sample solutions under storage conditions and during the analytical process. Document the stability period for each solution type.

The following diagram illustrates the complete analytical workflow from method selection through quality control:

Figure 2: Comprehensive Analytical Workflow for Tetramisole HCl Determination

Troubleshooting and Technical Notes

Common Issues and Solutions

Low Absorbance Readings: This may indicate incomplete complex formation. Ensure proper pH control in the buffer solution and adequate reaction time before measurement. Verify the freshness of reagent solutions, as some dyes may degrade over time.

Poor Linearity in Calibration: Check the concentration range to ensure it falls within the validated Beer's law limits. Prepare fresh standard solutions from certified reference material. Verify the accuracy of dilution steps and the performance of volumetric glassware.

High Blank Values: Impurities in reagents or solvents can cause elevated blank readings. Use high-purity solvents and reagents. For extractive methods, ensure chloroform is free from stabilizers and other additives that may interfere.

Precision Problems: Inconsistent results may stem from temperature fluctuations during color development, variable extraction times, or instrumental drift. Maintain consistent temperature (25±1°C) for all reactions and standardize timing for each step. Perform regular instrument calibration and verification.

Sample Preparation Issues: For pharmaceutical formulations, ensure complete extraction of this compound from the dosage form. Use sonication for poorly soluble samples and filter through appropriate membrane filters to remove particulate matter without adsorbing the analyte.

Technical Notes

Reagent Stability: Most dye solutions remain stable for 2-4 weeks when stored in amber bottles at 4°C. However, for quantitative work, prepare fresh solutions weekly or verify their absorbance characteristics before use.

pH Optimization: The pH of the reaction medium critically influences complex formation and extraction efficiency. For each new batch of buffer, verify the pH and adjust if necessary. The optimal pH ranges are:

- Extractive methods: pH 3.0-5.0 (acidic buffer)

- Colorimetric methods with alizarin derivatives: pH 2.5-3.5 (Thiel buffer)

Interference Management: Common excipients in pharmaceutical formulations generally do not interfere with these methods. However, if interference is suspected, use the standard addition method to verify accuracy. For complex matrices, the extractive method provides better selectivity due to the partitioning step.

Instrument Performance: Regularly verify spectrophotometer performance using certified reference materials or standard filters. Check wavelength accuracy using holmium oxide filter or holmium oxide solution. Verify photometric accuracy using potassium dichromate solutions.

Conclusion

The spectrophotometric methods presented herein provide reliable, cost-effective approaches for the quantification of this compound in pharmaceutical preparations. The extractive spectrophotometric method offers robust performance for complex formulations through ion-pair complex formation with various acid dyes [3]. The colorimetric method using alizarin derivatives delivers high sensitivity with detection limits in the nanogram per milliliter range and excellent color stability [1] [4]. For routine quality control applications, the direct UV spectrophotometric method provides simplicity and rapid analysis with acceptable linearity in the 2-10 μg/mL range [5].

Method selection should be guided by the specific analytical requirements, available equipment, and sample matrix considerations. All methods have been successfully applied to pharmaceutical formulations with good accuracy and precision, providing viable alternatives to more sophisticated chromatographic techniques, particularly in resource-limited settings. Proper method validation and implementation of quality control procedures ensure reliable results for pharmaceutical analysis and drug development applications.

References

- 1. Facile colorimetric methods for the quantitative ... [sciencedirect.com]

- 2. and (S)-tetramisole hydrochloride in two binary solvents [sciencedirect.com]

- 3. An extractive spectrophotometric method for the ... [pubmed.ncbi.nlm.nih.gov]

- 4. Facile colorimetric methods for the quantitative ... [pubmed.ncbi.nlm.nih.gov]

- 5. An extractive spectrophotometric method for the determination of ... [semanticscholar.org]

Application Note: HPLC Analysis of Tetramisole Hydrochloride

1. Introduction Tetramisole hydrochloride is a racemic mixture used as an anthelmintic agent, with its (-) isomer, levamisole hydrochloride, being the active enantiomer [1]. HPLC is a powerful analytical technique for the separation, identification, and quantification of components in a mixture [2]. This note provides a validated reverse-phase HPLC (RP-HPLC) method for analyzing this compound, suitable for drug substance and combinatorial dosage forms [3].

2. Experimental Protocol This section details a specific method for the simultaneous estimation of tetramisole (as levamisole) and albendazole [3].

Instrumentation and Reagents

- HPLC System: Shimadzu HPLC Class VP series or equivalent, with a variable wavelength UV detector.

- Column: Inertsil ODS C18 (150 mm x 4.6 mm, 5 µm).

- Mobile Phase: Buffer of pH 3.5 and Acetonitrile in a ratio of 70:30 (v/v).

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: 224 nm.

- Injection Volume: 20 µL.

- Standard and Sample Preparation: Dissolve reference standards in the mobile phase or an appropriate solvent to the required concentrations.

Chromatographic Procedure

- Prepare the mobile phase, degas to prevent air bubbles [2].

- Equilibrate the column with the mobile phase until a stable baseline is achieved.

- Inject the prepared standard and sample solutions.

- Identify tetramisole based on its retention time and quantify using the peak area.

3. Method Validation Data The following table summarizes the key validation parameters reported for levamisole in the simultaneous estimation method [3]:

| Validation Parameter | Result for Levamisole |

|---|---|

| Retention Time | 2.350 minutes |

| Linear Range | 15 - 45 µg/mL |

| Limit of Detection (LOD) | 2.08 µg/mL |

| Limit of Quantification (LOQ) | 6.03 µg/mL |

| Accuracy (Mean Recovery) | 99.66% |

4. General HPLC Workflow for Purity Analysis For purity analysis, the general workflow involves comparing the sample against a standard. The following diagram outlines the logical flow of this analytical process.

Qualitative Analysis is performed by comparing the retention time of the sample component with that of a standard [4]. Quantitative Analysis relies on the principle that the peak area is proportional to the concentration of the compound [2]. A calibration curve is constructed using a series of standard solutions with known concentrations for accurate quantification [4].

Key Considerations for HPLC Analysis

- Column Care: The performance and lifetime of the HPLC column can significantly impact the cost and reliability of routine analysis [4]. Follow manufacturer guidelines for storage and flushing.

- System Suitability: Before sample analysis, ensure the HPLC system is suitable by checking parameters like baseline stability, retention time reproducibility, and peak symmetry [2].

- Sample Preparation: Proper sample preparation, including dilution and filtration, is critical to prevent column damage and ensure accurate results [2].

- Purity Specifications: When procuring this compound for research, a purity of >98.0% by HPLC is commercially available [1].

This protocol provides a foundation for the HPLC analysis of this compound. You may need to fine-tune parameters like the mobile phase ratio or gradient program to achieve optimal separation for your specific instrument and sample matrix.

References

Summary of Extractive Spectrophotometric Methods for Tetramisole HCl

| Method Principle | Key Reagents | Analytical Wavelength (nm) | Complex Color | Reference |

|---|---|---|---|---|

| Ion-Pair Formation (1985) | Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, Bromocresol Green | Not specified in abstract | Colored complexes | [1] [2] |

| Ion-Pair Formation (1994) | Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), Alizarin Yellow G (IV) | 490, 530, 490, 390 (for I-IV) | Yellow-Orange, Violet, Violet, Yellow | [3] |

The experimental workflow for these methods follows a logical sequence, which can be visualized in the diagram below.

Detailed Experimental Protocols

Here are the detailed protocols based on the search results.

Protocol 1: Method Using Solochrome & Dye Reagents (1985)

This method is based on the formation of colored ion-pair complexes in an acidic buffer that are extracted into an organic solvent for measurement [1].

Materials and Reagents:

- Analytical Standard: Tetramisole hydrochloride (pure grade).

- Chromogenic Reagents: Any of the following: Solochrome Dark Blue, Solochrome Black T, Bromocresol Purple, Bromothymol Blue, Bromophenol Blue, or Bromocresol Green.

- Buffer: Acidic buffer solution (specific pH and composition not detailed in the abstract).

- Organic Solvent: Chloroform, for extraction.

- Equipment: Spectrophotometer (UV-Vis).

Procedure:

- Sample Preparation: Dissolve a known amount of the pharmaceutical preparation (e.g., tablet powder or oral solution) in a minimal amount of water.

- Complex Formation: Transfer an aliquot of the drug solution to a separatory funnel. Add the acidic buffer solution, followed by the chosen chromogenic reagent.

- Extraction: Add a known volume of chloroform to the mixture. Shake the separatory funnel vigorously to allow the colored ion-pair complex to transfer quantitatively into the chloroform layer.

- Separation and Measurement: Allow the layers to separate clearly. Drain the colored chloroform layer into a clean container. Measure the absorbance of this organic phase using a spectrophotometer at the wavelength optimized for the specific reagent used.

- Quantification: Determine the concentration of this compound by comparing the absorbance to a calibration curve prepared with standard solutions of known concentration.

Protocol 2: Method Using Alizarin Derivative Reagents (1994)

This method provides specific data on four alizarin-based reagents, offering a range of wavelengths for analysis [3].

Materials and Reagents:

- Analytical Standard: this compound (pure grade, e.g., from El-Nasr Pharmaceutical & Chemical Company, Egypt).

- Chromogenic Reagents: Alizarin Blue Black B (I), Alizarin Red S (II), Alizarin Violet 2R (III), or Alizarin Yellow G (IV).

- Buffer: Thiel buffer solution (specific pH not detailed in the abstract).

- Organic Solvent: Chloroform.

- Equipment: Spectrophotometer (UV-Vis).

Procedure:

- Sample Preparation: Prepare a stock solution of the drug (pure or from a formulation) in water. For a veterinary oral solution (e.g., 10% concentration), dissolve 100 mg of the sample in water and make up to 100 mL in a volumetric flask.

- Complex Formation: Mix an aliquot of the drug solution with Thiel buffer and the selected alizarin derivative reagent.

- Extraction: The formed ion-pair complex is quantitatively extracted into chloroform.

- Separation and Measurement: Separate the organic layer and measure its absorbance at the corresponding wavelength for the reagent used: 490 nm for Alizarin Blue Black B, 530 nm for Alizarin Red S, 490 nm for Alizarin Violet 2R, and 390 nm for Alizarin Yellow G [3].

- Quantification: The concentration of the drug is determined from a pre-constructed calibration curve. The method was reported to be successfully applied to dosage forms with good accuracy and precision [3].

Important Notes for Application

- Modern Context: These methods are classic and may require optimization and validation under your specific laboratory conditions according to current standards (e.g., ICH guidelines).

- Safety: Chloroform is a hazardous chemical. Appropriate safety precautions, including the use of fume hoods and personal protective equipment (PPE), are mandatory.

- Method Selection: The choice of reagent can influence the sensitivity, selectivity, and linear range of the method. The alizarin-based methods provide specific wavelength options, which may be beneficial for avoiding interference.

References

Application Notes: Tetramisole Hydrochloride in Veterinary Medicine

Tetramisole hydrochloride is a broad-spectrum anthelmintic belonging to the imidazothiazole class. It is a racemic mixture, with its L-isomer, levamisole, being the primary source of its pharmacological activity. It is used to treat important nematode infections in livestock [1] [2].

Chemical and Pharmacological Profile

- Chemical Name: 6-Phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole hydrochloride [1] [3].

- Molecular Formula: C₁₁H₁₃ClN₂S [1] [4].

- Mode of Action: Tetramisole acts as an agonist at nicotinic acetylcholine receptors in the parasite's neuromuscular junction. This causes persistent activation of the receptors, leading to a spastic paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host and is expelled through the gastrointestinal tract [1].

- Isomerism: It exists as a racemic mixture. The L-isomer (levamisole) is responsible for the anthelmintic and immunomodulatory effects, while the D-isomer is largely inactive [1].

The following diagram illustrates the neuromuscular mode of action of this compound against nematode parasites.

Spectrum of Efficacy and Applications

This compound is effective against a wide range of mature and immature nematodes in the gastrointestinal tract and lungs [2]. The table below summarizes its efficacy against key parasites in major livestock species.

Table 1: Anthelmintic Efficacy of this compound in Livestock

| Species | Target Parasites | Efficacy & Notes |

|---|---|---|

| Cattle & Sheep | Gastrointestinal nematodes (e.g., Cooperia punctata), Lungworms (e.g., Dictyocaulus filaria, D. viviparus) [2] [5] | Highly effective at oral doses of 5-20 mg/kg. A dose of 10 mg/kg eliminated 82-94% of mature and immature D. filaria [2]. |

| Goats | Gastrointestinal nematodes, Dictyocaulus filaria [2] | Effective at 15 mg/kg for most nematodes (except Trichuris). A lower dose of 10 mg/kg is sufficient for D. filaria [2]. |

| Pigs | Gastrointestinal nematodes, Metastrongylus spp. (lungworms) [1] [2] | Effective at a dose of 15-40 mg/kg [2]. |

| Poultry | Ascaridia galli, Heterakis gallinarum, Capillaria obsignata [2] | A higher dose of 40 mg/kg (oral or injectable) is typically required [2]. |

| Dogs | Toxascaris, Toxocara, Uncinaria spp. [2] | Exhibits high activity at an oral dose of 20 mg/kg [2]. |

Experimental Protocol for Efficacy and Safety Testing

This protocol outlines a general methodology for evaluating the efficacy and safety of this compound in experimentally infected ruminants, based on established research models [2] [5].

A. Animal Model and Infection

- Use animals (e.g., dairy calves, sheep) confirmed to be free of the target nematode prior to the study [5].

- Experimentally infect animals with a known number of infective larvae (L3) of the target parasite, such as Cooperia punctata for cattle or Dictyocaulus filaria for sheep and goats [2] [5].

- Allow the infection to establish for a predetermined period (e.g., 3-4 weeks).

B. Treatment Groups and Drug Administration

- Group 1 (Treatment): Orally administer this compound as a single dose. The dose should be calculated based on body weight (e.g., 5, 10, 15 mg/kg) [2] [6].

- Group 2 (Control): Administer a placebo (e.g., sterile water or vehicle).

- Animals should be randomly allocated to groups. Administration can be via oral drench, in feed, or through drinking water [1].

C. Safety and Tolerability Monitoring

- Closely observe animals for several hours post-administration for any adverse effects.

- Document signs such as increased salivation, head shaking, lethargy, or reduced appetite, which are potential indicators of overdosing or intolerance [6].

D. Efficacy Assessment and Data Analysis

- Perform necropsy on all animals a set number of days post-treatment (e.g., 7-14 days) to collect and count remaining worms from the abomasum, intestine, or lungs [5].

- Calculate the percentage reduction in worm burden in the treated group compared to the control group using the formula: Efficacy (%) = [1 - (Mean worm count treatment group / Mean worm count control group)] × 100 [2].

Safety, Regulatory, and Environmental Considerations

- Animal Safety: The drug is generally well-tolerated at therapeutic doses [2]. Side effects are typically mild and may include neurological signs (e.g., head shaking) or gastrointestinal upset, often associated with overdosing [6]. It should be used with caution in animals with liver or kidney dysfunction or under significant stress [6].

- Regulatory Status: As of the search results, tetramisole is not approved for use in veterinary medicine in the UK and the European Union [1]. Its use in food-producing animals is restricted in some regions due to concerns about residues in meat, milk, or eggs [7].

- Environmental Impact: The substance may enter the environment via the faeces of treated animals. Published data on its environmental fate (e.g., soil degradation DT₅₀) was not available in the search results, indicating an area that requires further study [1].

References

- 1. This compound [sitem.herts.ac.uk]

- 2. Tetramisole - an overview [sciencedirect.com]

- 3. This compound [chemimpex.com]

- 4. CAS 5086-74-8 Tetramisole with best price hydrochloride [zhishangchemical.com]

- 5. Efficacy and Safety of L-Tetramisole Hydrochloride in ... [pubmed.ncbi.nlm.nih.gov]

- 6. Responsible Use of Tetramisole HCl in Animal Husbandry [nbinno.com]

- 7. This compound: A Comprehensive Guide To Uses ... [blitchem.com]

Tetramisole HCl: Application Notes and Protocols for Anthelmintic Research

Introduction and Chemical Profile

Tetramisole hydrochloride is a broad-spectrum anthelmintic agent effective against mature and immature stages of gastrointestinal nematodes and lungworms [1]. It is used in veterinary medicine and research. The levo-isomer (levamisole) is primarily responsible for its biological activity.

- Chemical Name: this compound [2]

- CAS Number: 5086-74-8 [2]

- Molecular Formula: C11H12N2S·HCl [2]

- Molecular Weight: 240.75 g/mol [2]

- Form: The drug is commonly available as a soluble powder, facilitating administration in drinking water for livestock and experimental models [1].

Mechanism of Action

Tetramisole HCl functions as a neuromuscular paralytic agent against susceptible nematodes.

- Neuromuscular Paralysis: It causes a persistent depolarization of the somatic muscles in parasitic worms, leading to spastic paralysis [3]. This prevents the parasite from maintaining its position in the host's tract, resulting in expulsion.

- Cellular Mechanism: Studies on Ascaris muscle show Tetramisole HCl (10 µg/mL) induces a sustained contraction and reduces the resting membrane potential from approximately 34 mV to 10 mV [3]. This action is independent of membrane depolarization and is not blocked by curare or piperazine [3].

- Immunomodulatory Effects: At higher dosages, tetramisole exhibits immunostimulant properties, such as stimulating T-lymphocyte activity [1] [4].

The mechanism of action is summarized in the diagram below:

Species-Specific Dosage and Administration

Tetramisole HCl dosage varies by animal species, weight, and target parasite. Adherence to species-specific protocols is critical for efficacy and safety. The table below summarizes key dosage information.

| Species | Recommended Dosage | Administration Route | Key Target Parasites | Withdrawal Period (Meat) | References |

|---|---|---|---|---|---|

| Poultry | 0.1-0.2 g per liter of drinking water [1] | Oral (water) | Gastrointestinal nematodes, Ascarids, Lungworms | Not specified | [1] |

| Goats/Sheep | 12 mg/kg body weight [5] | Oral (drench) | Gastrointestinal nematodes, Lungworms | 4 days (Goats) [5] | [5] |

| Cattle | 12 mg/kg body weight (extrapolated from general use) [1] | Oral | Gastrointestinal nematodes, Lungworms | 14 days [1] | [1] |

| Camels | Effective, dosage by weight [1] | Oral | Gastrointestinal nematodes, Lungworms | Not specified | [1] |

Notes on Preparation and Administration:

- Soluble Powder: For water administration, the powder should be fully dissolved in clean drinking water [1] [6].

- Drench Solution for Ruminants: For sheep and goats, a common protocol is to dissolve a 52-gram packet of levamisole (equivalent to Tetramisole HCl) in 1 quart (approx. 943 mL) of water to create a stock solution with a concentration of about 49.6 mg/mL. For more precise dosing in smaller animals, further dilution (e.g., 1 packet in 2 quarts of water) is recommended [5].

Experimental Protocols for Research

4.1. In Vitro Nematode Paralysis Assay

This protocol is used to demonstrate and quantify the direct paralytic effect of Tetramisole HCl on nematodes, based on established experimental models [3].

- Objective: To assess the paralytic efficacy of Tetramisole HCl on live adult nematodes (Ascaris suum or similar) under controlled conditions.

- Materials:

- Live, adult nematodes (e.g., Ascaris suum)

- Tetramisole HCl stock solution (e.g., 1 mg/mL in distilled water)

- Physiological saline (appropriate for the parasite species)

- Petri dishes or multi-well plates

- Stereomicroscope

- Forceps and laboratory glassware

- Method:

- Preparation: Prepare working solutions of Tetramisole HCl in saline at desired concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL).

- Control Setup: Place a nematode in a dish with saline only.